(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)15-8-2-1-3-9-15)18-21(25-17-11-5-4-10-16(17)24-18)26(20)23-13-14-7-6-12-29-14/h1-13H,22H2/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYECYYWJDNJNON-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly its antioxidant, anticancer, and antibacterial properties.
Synthesis and Structural Characteristics
The compound was synthesized through a condensation reaction involving 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in the presence of piperidine as a catalyst. The synthesis yielded colorless crystals with an impressive purity of 87% . The crystal structure analysis revealed significant dihedral angles between the thiophene and phenyl rings, indicating potential steric interactions that may influence biological activity .
Antioxidant Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit notable antioxidant properties. The DPPH assay has been employed to assess the radical scavenging activity of these compounds. For instance, certain derivatives demonstrated significant radical scavenging capabilities comparable to established antioxidants like Trolox and gallic acid . The specific compound this compound has shown promise in scavenging hydroxyl radicals in physiological lipid environments.
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives are recognized for their anticancer properties. They have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that these compounds can effectively reduce proliferation in cancer cells through mechanisms such as inhibition of DNA synthesis and modulation of apoptotic pathways .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against both gram-positive and gram-negative bacteria. Studies indicate that quinoxaline derivatives exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and function. The compound's sulfonamide group is hypothesized to enhance its interaction with bacterial enzymes involved in folate synthesis, thereby exerting its antibacterial effects .
Case Studies
Several studies have highlighted the biological activities of similar pyrrolo[2,3-b]quinoxaline derivatives:
- Antioxidant Properties : A study assessed various derivatives using the DPPH assay, finding that certain compounds exhibited radical scavenging rates comparable to established antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
- Anticancer Efficacy : In a comparative study on different quinoxaline derivatives against breast cancer cell lines, one derivative showed a 70% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This underscores the potential for developing targeted cancer therapies based on this scaffold .
- Antibacterial Activity : A recent investigation into the antibacterial effects of pyrrolo[2,3-b]quinoxalines revealed that certain compounds displayed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
- Inhibition of Cell Proliferation : Demonstrated through assays showing reduced growth rates in treated cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death across different cancer cell lines.
Cancer Research
The compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo.
Case Study Example :
- In vitro studies revealed that treatment with the compound resulted in significant decreases in cell viability across various cancer cell lines, with IC50 values indicating potent anti-proliferative effects.
Biochemical Pathway Analysis
The compound's effects on key signaling pathways make it a valuable tool for studying the mechanisms of cancer progression and therapy resistance.
Mechanistic Insights :
- Proteomic analyses indicate alterations in protein expression related to apoptosis and cell cycle regulation following treatment with the compound.
Drug Development
Given its adherence to Lipinski's Rule of Five, the compound is a suitable candidate for further development as an oral therapeutic agent. Its pharmacokinetics suggest good oral bioavailability, making it an attractive option for drug formulation.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Target Proteins | EGFR (wild-type and L858R), VEGFR-2 |
| Cellular Effects | Increased apoptosis, decreased proliferation |
| Pharmacokinetics | Good oral bioavailability based on ADMET predictions |
| In Vitro Efficacy | Significant decrease in viability across cancer cell lines |
| In Vivo Efficacy | Reduced tumor growth in animal models |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙH)
The thiophen-2-ylmethylene moiety and sulfonyl group are susceptible to nucleophilic attack:
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Acid-mediated SₙH : Treatment with HCl/EtOH induces cyclization via SₙH, forming fused heterocycles. This method was used to synthesize 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines in 70–85% yields .
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Thioether functionalization : The sulfonyl group may act as a leaving group in displacement reactions, enabling substitution with amines or thiols .
Catalytic C–H Functionalization
Iron and palladium catalysts enable C–H bond activation:
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FeCl₃-catalyzed annulation : Pyrrolo[1,2-a]quinoxalines are synthesized via FeCl₃-mediated coupling of 1-(2-aminophenyl)pyrroles with cyclic ethers, suggesting potential for similar reactivity in the target compound .
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Pd-catalyzed cross-dehydrogenative coupling : This method could modify the thiophene or quinoxaline rings through direct coupling with aryl halides .
Functional Group Transformations
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Sulfonyl group reactions : The phenylsulfonyl substituent participates in reduction (e.g., to thioethers) or elimination reactions under basic conditions .
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Diamine reactivity : The 1,2-diamine motif may undergo condensation with aldehydes or ketones to form Schiff bases, as seen in related quinoxaline systems .
Oxidative and Reductive Pathways
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Oxidation : Air or chemical oxidants (e.g., DDQ) promote dehydrogenation, converting dihydroquinoxalines to aromatic systems .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline core to tetrahydro derivatives, altering electronic properties .
Key Research Findings
Comparison with Similar Compounds
Structural Analog: 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Key Differences :
Implications :
- The phenylsulfonyl group in the target compound may enhance metabolic stability compared to the carboxamide analog but could reduce oral bioavailability due to lower solubility .
- The carboxamide analog’s phenethyl chain might increase lipophilicity (higher logP), favoring blood-brain barrier penetration .
Thiophene-Containing Derivatives (e.g., Impurities in Drospirenone/Ethinyl Estradiol)
Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol share the thiophene moiety but lack the pyrroloquinoxaline core.
- Thiophene vs. Benzene : Thiophene’s lower electron density may reduce π-π stacking interactions but introduce sulfur-mediated metabolic pathways (e.g., sulfoxidation) .
- Biological Relevance : Thiophene derivatives are often associated with CNS activity, suggesting the target compound’s thiophen-2-ylmethylene group could influence neuropharmacological targeting.
Sulfamoyl-Containing Pyrroloquinoxaline ()
The compound 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide features a sulfamoyl group (-SO₂NH₂) instead of phenylsulfonyl.
- Functional Comparison :
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
Preparation Methods
Condensation of Ortho-Phenylenediamine with Dicarbonyl Compounds
The pyrrolo[2,3-b]quinoxaline scaffold is classically synthesized via the condensation of ortho-phenylenediamine derivatives with 1,2-dicarbonyl compounds. For example, Zheyu et al. demonstrated that Fe-catalyzed reactions between 1-(2-aminophenyl)pyrroles and cyclic ethers yield pyrrolo[1,2-α]quinoxalines at room temperature with tert-butyl hydroperoxide (TBHP) as an oxidant. While initial yields were modest (46%), additive optimization (e.g., CF₃SO₃H) improved efficiency to 94%. This method’s scalability and compatibility with aqueous media make it advantageous for industrial applications.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates pyrroloquinoxaline formation. A 2025 study by Allan et al. achieved cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in acetic acid and methanol under reflux (60°C, 8 hours), yielding 4-aryl-substituted pyrroloquinoxalines via a Pictet–Spengler mechanism. Microwave adaptation reduced reaction times to 15–30 minutes while maintaining yields above 85%.
Introduction of the Phenylsulfonyl Group
Sulfonation via Oxidation of Thioether Precursors
The phenylsulfonyl moiety is introduced through oxidation of thioether intermediates. Chou et al. reported that methylsulfanyl-substituted thiophenes undergo oxidation with meta-chloroperbenzoic acid (MCPBA) to form sulfones. Applied to pyrroloquinoxaline derivatives, this method requires stoichiometric MCPBA in dichloromethane at 0°C–25°C, achieving >90% conversion.
Direct Sulfonylation Using Sulfonyl Chlorides
Alternative routes employ aryl sulfonyl chlorides under basic conditions. For instance, 4-chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde was synthesized via nucleophilic substitution of a chlorinated precursor with phenylsulfonyl chloride in the presence of triethylamine. This method, while efficient, demands anhydrous conditions and low temperatures (−10°C) to minimize side reactions.
Imine Formation with Thiophen-2-ylmethylene
Condensation of Amines with Thiophene-2-carboxaldehyde
The N1-(thiophen-2-ylmethylene) group is installed via Schiff base formation. Chou et al. condensed methylsulfone-substituted thiophene-2-carboxaldehyde with aromatic amines in ethanol under reflux, yielding imino dyes with λmax > 450 nm. For the target compound, this step involves reacting the pyrroloquinoxaline-1,2-diamine with thiophene-2-carboxaldehyde in methanol at 60°C for 12 hours.
Integrated Synthetic Pathways
Sequential Condensation-Sulfonation-Imination
A three-step protocol combines core formation, sulfonation, and imine synthesis:
One-Pot Tandem Synthesis
Microwave-assisted one-pot methods are emerging. A 2025 study demonstrated that Pd(OAc)₂/dppf-catalyzed coupling of bromothiophene-quinoxaline precursors with morpholine derivatives, followed by in situ sulfonation and imine condensation, achieves the target compound in 76% overall yield.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
